N-benzyl-N-ethyl-3-methylbenzamide
Description
Properties
Molecular Formula |
C17H19NO |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
N-benzyl-N-ethyl-3-methylbenzamide |
InChI |
InChI=1S/C17H19NO/c1-3-18(13-15-9-5-4-6-10-15)17(19)16-11-7-8-14(2)12-16/h4-12H,3,13H2,1-2H3 |
InChI Key |
MUBVUVFKKRRBHA-UHFFFAOYSA-N |
SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=CC=CC(=C2)C |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=CC=CC(=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
N,N-Diethyl-3-Methylbenzamide (DEET)
Key Differences :
- Substituents : DEET features two ethyl groups on the amide nitrogen, whereas N-benzyl-N-ethyl-3-methylbenzamide has a benzyl and ethyl group.
- Applications: DEET is a widely used insect repellent with rapid skin penetration and metabolism .
- Safety : DEET has rare but documented neurotoxic effects, whereas N-benzyl derivatives might exhibit lower toxicity owing to reduced systemic absorption .
Table 1: Comparison of DEET and this compound
| Property | DEET (N,N-Diethyl-3-Methylbenzamide) | This compound (Hypothetical) |
|---|---|---|
| Molecular Weight | 191.27 g/mol | ~283.37 g/mol (estimated) |
| Substituents | Diethyl | Benzyl + Ethyl |
| Skin Penetration | Rapid | Likely reduced |
| Primary Application | Insect repellent | Potential catalytic or pharmaceutical use |
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
Key Differences :
- Functional Groups : This analog contains a hydroxy-dimethylethyl group, enabling N,O-bidentate coordination for metal-catalyzed C–H bond activation .
- Synthesis: Synthesized from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, contrasting with the likely benzyl/ethyl amine route for the target compound.
- Reactivity : The hydroxyl group enhances solubility in polar solvents, whereas the benzyl group in the target compound may favor lipophilicity .
Table 2: Physicochemical Comparison
Nitro-Substituted Benzamides
Compounds like N-(3-methylphenyl)-3-nitrobenzamide (MW 256.26 g/mol) exhibit strong electron-withdrawing nitro groups, enhancing electrophilicity for reactions such as nucleophilic substitution .
Benzimidazole Derivatives
N-[(1-Benzyl-1H-benzimidazol-2-yl)methyl]-3-methylbenzamide incorporates a benzimidazole ring, enabling π-π stacking and hydrogen bonding for pharmaceutical applications (e.g., kinase inhibition) . The target compound’s simpler structure may favor synthetic accessibility but limit bioactivity.
Preparation Methods
Reaction Conditions and Optimization
- Solvent Systems : Dichloromethane (CH₂Cl₂), ethyl acetate (EtOAc), and acetonitrile (CH₃CN) were evaluated, with CH₃CN yielding the highest isolated yield (72%) for analogous substrates.
- Stoichiometry : A 1:1.5 molar ratio of carboxylic acid to NCP and PPh₃ ensures complete activation, while 3 equivalents of the amine drive the reaction to completion.
- Temperature and Duration : Reactions proceed at room temperature (24°C) over 12 hours, minimizing side reactions such as over-alkylation.
Table 1: Solvent-Dependent Yields for Phosphonium Salt-Mediated Amidation
| Solvent | NMR Yield (%) | Isolated Yield (%) |
|---|---|---|
| CH₂Cl₂ | 91 | 60 |
| EtOAc | 81 | 59 |
| CH₃CN | 90 | 72 |
This method’s limitations include moderate yields for sterically hindered secondary amines, necessitating solvent optimization.
Carbamoyl Chloride Intermediate Route
The single-pot synthesis of N,N-di-substituted carboxamides, as disclosed in US Patent 20150126734A1, avoids energy-intensive steps by reacting carboxylic acids with preformed carbamoyl chlorides. For this compound, 3-methylbenzoic acid is treated with N-benzyl-N-ethylcarbamoyl chloride in the presence of a tertiary base (e.g., triethylamine).
Key Advantages
- Reaction Efficiency : Completion within 15–60 minutes at 10–50°C, significantly faster than traditional coupling methods.
- Scalability : Eliminates intermediate isolation, making it suitable for industrial production.
- Yield : Isolated yields exceed 70% for structurally similar compounds, though specific data for the target molecule requires further validation.
Mechanistic Insight : The tertiary base deprotonates the carboxylic acid, facilitating nucleophilic acyl substitution with the carbamoyl chloride.
Sequential Alkylation of 3-Methylbenzamide
This two-step approach involves alkylating the primary amide, 3-methylbenzamide, with ethyl and benzyl halides. Drawing from EP0245680A2, benzylation is achieved using benzyl chloride and potassium carbonate (K₂CO₃) in toluene under reflux.
Procedure
- Ethylation : Treat 3-methylbenzamide with ethyl bromide in the presence of sodium hydride (NaH) to yield N-ethyl-3-methylbenzamide.
- Benzylation : React the intermediate with benzyl chloride and K₂CO₃ in toluene at 110°C for 12 hours.
Challenges :
- Regioselectivity : Competing dialkylation necessitates careful stoichiometric control.
- Purification : Column chromatography or recrystallization (e.g., from acetone) is required to isolate the pure product.
Table 2: Alkylation Conditions and Outcomes
| Step | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Ethylation | Ethyl bromide | THF | 25 | 6 | 65 |
| Benzylation | Benzyl chloride | Toluene | 110 | 12 | 58 |
Comparative Analysis of Synthetic Methods
Table 3: Method Comparison for this compound Synthesis
| Method | Yield (%) | Scalability | Complexity | Purification Needs |
|---|---|---|---|---|
| Phosphonium Salt | 60–72 | Moderate | Low | Column chromatography |
| Carbamoyl Chloride | >70 | High | Low | Crystallization |
| Sequential Alkylation | 58–65 | Moderate | High | Recrystallization |
| Reductive Amination | <50 | Low | Very High | Multiple steps |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-benzyl-N-ethyl-3-methylbenzamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis can be adapted from amidation strategies using 3-methylbenzoyl chloride derivatives. A two-step approach is recommended:
Acid Chloride Formation : React 3-methylbenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions to form 3-methylbenzoyl chloride .
Amidation : Introduce N-benzyl-N-ethylamine to the acid chloride in the presence of a base (e.g., pyridine) to facilitate nucleophilic acyl substitution.
- Optimization : Use inert atmospheres (N₂/Ar) to prevent hydrolysis. Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Identify substituent environments (e.g., benzyl protons at δ 4.5–5.0 ppm, ethyl groups at δ 1.0–1.5 ppm). Compare with computed spectra for validation .
- FT-IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and absence of residual acid chloride (~1800 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]+) and fragmentation patterns .
Q. How can the hydrolytic stability of this compound be evaluated under physiological conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffered solutions (pH 2–9) at 37°C. Monitor degradation via HPLC at intervals (0, 24, 48, 72 hrs).
- Kinetic Analysis : Calculate half-life (t½) using first-order kinetics. Compare with structurally similar benzamides (e.g., DEET derivatives) to assess relative stability .
Advanced Research Questions
Q. What strategies can resolve contradictions in bioactivity data for this compound across different assay systems?
- Methodological Answer :
- Orthogonal Assays : Validate results using both in vitro (e.g., enzyme inhibition) and cell-based assays (e.g., cytotoxicity).
- Solubility Correction : Account for differential solubility in assay buffers via DLS or nephelometry. Use co-solvents (≤1% DMSO) where necessary .
- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity .
Q. How can structure-activity relationship (SAR) studies be designed to identify critical substituents for enhancing target binding affinity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modifications to the benzyl (e.g., electron-withdrawing groups), ethyl (e.g., branching), or 3-methyl positions .
- In Silico Docking : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., insect odorant receptors) to prioritize analogs .
- In Vitro Testing : Rank compounds by IC50 values in receptor-binding assays. Correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .
Q. What computational methods are suitable for predicting the environmental fate and toxicity of this compound?
- Methodological Answer :
- QSAR Modeling : Use EPI Suite or TEST software to estimate biodegradation (e.g., BIOWIN), bioaccumulation (log Kow), and ecotoxicity (LC50) .
- Metabolite Prediction : Apply Xenosite or GLORYx to simulate Phase I/II metabolism and identify potential toxicophores .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
- Methodological Answer :
- Reaction Replication : Repeat syntheses under identical conditions (solvent, temperature, catalyst) from conflicting reports.
- Byproduct Analysis : Use GC-MS or NMR to identify side products (e.g., diethylamide impurities) that may reduce yield .
- Scale Effects : Compare yields at micro (mg) vs. macro (g) scales; continuous flow reactors may improve consistency .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
